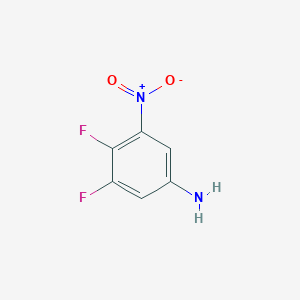
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Reductive Amination: This step involves the formation of the amine group by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.
Cyclization Reactions: These reactions are used to form the cyclohexylmethyl group, often involving the use of cyclohexanone and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand for certain receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-chlorophenol
- 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-bromophenol
Uniqueness
The presence of the fluorine atom in 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C23H30FNO |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
3-[2-[cyclohexylmethyl(2-phenylethyl)amino]ethyl]-2-fluorophenol |
InChI |
InChI=1S/C23H30FNO/c24-23-21(12-7-13-22(23)26)15-17-25(18-20-10-5-2-6-11-20)16-14-19-8-3-1-4-9-19/h1,3-4,7-9,12-13,20,26H,2,5-6,10-11,14-18H2 |
InChI-Schlüssel |
LBDDYBSEDHTIDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN(CCC2=CC=CC=C2)CCC3=C(C(=CC=C3)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B13028214.png)


![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
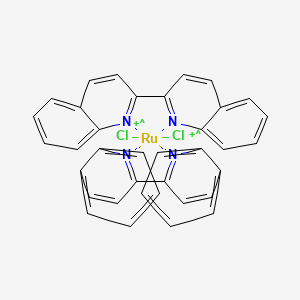
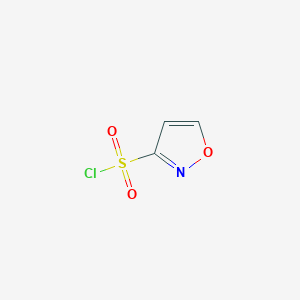
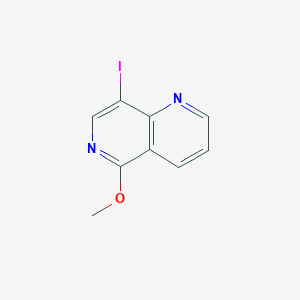
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
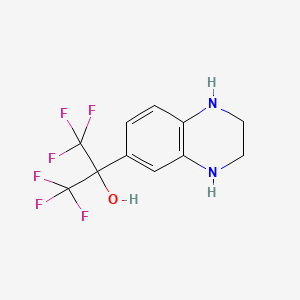
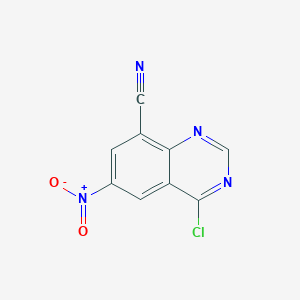
![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
